D,L-Cystathionine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

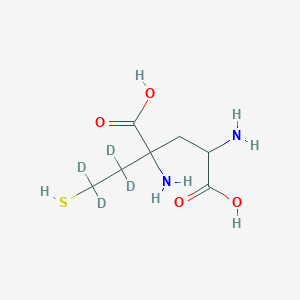

C7H14N2O4S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

2,4-diamino-2-(1,1,2,2-tetradeuterio-2-sulfanylethyl)pentanedioic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(5(10)11)3-7(9,1-2-14)6(12)13/h4,14H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |

InChI Key |

MJMYLYUUBMQRFM-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)C(CC(C(=O)O)N)(C(=O)O)N |

Canonical SMILES |

C(CS)C(CC(C(=O)O)N)(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

D,L-Cystathionine-d4 in Modern Research: A Technical Guide for Accurate Quantification and Metabolic Insight

Introduction: The Critical Role of Isotopically Labeled Standards in Unraveling Metabolic Pathways

In the intricate landscape of metabolic research, the precise and accurate quantification of endogenous metabolites is paramount. This is particularly true for intermediates in critical biochemical pathways, such as cystathionine in the transsulfuration pathway. D,L-Cystathionine-d4, a stable isotope-labeled form of cystathionine, has emerged as an indispensable tool for researchers, primarily enabling the gold standard of analytical methodologies: stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth technical overview of the applications of this compound, with a focus on its principal role as an internal standard for robust quantification and a discussion of its theoretical, though less documented, applications in metabolic flux analysis and enzyme kinetics.

Cystathionine is a key intermediate in the transsulfuration pathway, which governs the interconversion of homocysteine and cysteine.[1][2] Dysregulation of this pathway is implicated in a range of inherited metabolic disorders, including homocystinuria and cystathioninuria, as well as complex diseases such as neuroblastoma and cardiovascular conditions.[3][4] Consequently, the ability to accurately measure cystathionine levels in biological matrices is of significant clinical and research importance.

Part 1: The Cornerstone Application: this compound as an Internal Standard for Quantitative Analysis

The most prevalent and well-established application of this compound in research is its use as an internal standard in stable isotope dilution mass spectrometry.[5] This technique is renowned for its high precision and accuracy, mitigating the matrix effects and variations in sample preparation and instrument response that can plague other quantitative methods.[6]

The Principle of Stable Isotope Dilution

Stable isotope dilution (SID) relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest (in this case, this compound) to the biological sample at the earliest stage of sample preparation.[7] The deuterated standard is chemically identical to the endogenous, unlabeled cystathionine and therefore behaves identically during extraction, derivatization (if any), and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, the labeled and unlabeled compounds can be distinguished by the mass spectrometer.[8]

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the concentration of the endogenous analyte can be calculated with high precision. This is because any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, keeping the ratio constant.

Detailed Experimental Protocol: Quantification of Cystathionine in Human Plasma

The following protocol is a synthesized, best-practice methodology based on established principles for amino acid analysis by LC-MS/MS.[6][9][10]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

L-Cystathionine (for calibration standards)

-

Human Plasma (or other biological matrix)

-

Sulfosalicylic acid (SSA) or Acetonitrile (for protein precipitation)

-

Formic Acid (mobile phase additive)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Calibrated pipettes and appropriate labware

2. Preparation of Stock Solutions and Internal Standard Working Solution:

-

Prepare a stock solution of L-Cystathionine in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

From the this compound stock solution, prepare a working internal standard solution at a concentration appropriate for the expected range of endogenous cystathionine in the samples (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add a known volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile or 50 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.[6][10]

-

Vortex thoroughly for 30 seconds.

-

Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for amino acid analysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase is used to separate cystathionine from other plasma components.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cystathionine (unlabeled): The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment. These transitions need to be optimized for the specific instrument.

-

This compound (labeled): The precursor ion will be [M+4+H]+, and the product ion will be a corresponding deuterated fragment.

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for the endogenous cystathionine and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios on the calibration curve.

| Parameter | Typical Value/Condition | Rationale |

| Sample Volume | 50-100 µL | Small volume requirement is advantageous for precious samples. |

| Protein Precipitation Agent | Acetonitrile or Sulfosalicylic Acid | Efficiently removes proteins that can interfere with the analysis.[6][10] |

| LC Column | Reversed-phase C18 | Provides good retention and separation of amino acids. |

| Ionization Mode | ESI Positive | Amino acids readily form positive ions in acidic mobile phases. |

| Detection Mode | MRM | Offers high selectivity and sensitivity for quantification. |

Applications in Clinical and Diagnostic Research

-

Inborn Errors of Metabolism: Accurate quantification of cystathionine is crucial for the diagnosis and monitoring of homocystinuria (due to cystathionine beta-synthase deficiency) and cystathioninuria (due to cystathionine gamma-lyase deficiency).[3][11] Elevated levels of cystathionine are a key diagnostic marker for these conditions.

-

Neuroblastoma Research: Studies have identified cystathionine as a potential biomarker for neuroblastoma, a common childhood cancer.[11] The use of this compound allows for the precise measurement of urinary or plasma cystathionine levels, aiding in diagnosis and risk stratification.

Part 2: Exploring the Frontiers: this compound in Metabolic Flux Analysis and Enzyme Kinetics

While the primary use of this compound is as an internal standard, its isotopic label suggests potential applications in tracing metabolic pathways and studying enzyme kinetics. However, it is important to note that the published literature providing concrete examples of these applications is sparse.

Metabolic Flux Analysis: A Theoretical Perspective

Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. This is often achieved by introducing a stable isotope-labeled substrate (a tracer) and tracking the incorporation of the label into downstream metabolites.[12]

In theory, this compound could be used as a tracer to study the flux from cystathionine to cysteine, catalyzed by cystathionine gamma-lyase (CGL). By administering this compound to cells or an organism and measuring the rate of appearance of labeled cysteine, one could potentially determine the activity of this part of the pathway.

However, in practice, researchers often prefer to use labeled precursors like L-[35S]methionine or labeled serine to trace the entire pathway from its origin.[12] This approach provides a more comprehensive view of the overall flux and regulation of the pathway. Introducing a labeled intermediate like cystathionine may not fully reflect the endogenous metabolic flux, as the uptake and intracellular concentration of the exogenous tracer would need to be carefully considered and may not mimic the in vivo generation of cystathionine from homocysteine and serine.

Enzyme Kinetics: A Potential but Uncommon Application

Enzyme kinetic studies typically involve measuring the rate of an enzyme-catalyzed reaction at varying substrate concentrations. While this compound could theoretically be used as a substrate for CGL to study its kinetics, the unlabeled L-cystathionine is readily available and serves this purpose well.[13]

The primary advantage of using an isotopically labeled substrate in enzyme kinetics is to facilitate the detection of the product, especially when the product is difficult to measure by other means. In the case of CGL, the product cysteine can be detected using various colorimetric or chromatographic methods. Therefore, the additional complexity and cost of using a deuterated substrate may not be justified for routine kinetic assays.

Conclusion: A Vital Tool for Precision in Metabolic Research

This compound is a powerful and essential tool for researchers in the field of metabolism. Its primary and most impactful application lies in its role as an internal standard for the accurate and precise quantification of endogenous cystathionine by stable isotope dilution LC-MS/MS. This has been instrumental in advancing our understanding and diagnosis of inborn errors of metabolism and in the discovery of novel disease biomarkers.

While its application as a tracer for metabolic flux analysis or as a substrate for enzyme kinetic studies is theoretically plausible, the current body of scientific literature does not provide significant evidence for its widespread use in these areas. For researchers and drug development professionals, the value of this compound is firmly rooted in its ability to bring unparalleled accuracy to the quantification of a critical metabolic intermediate, thereby ensuring the reliability and integrity of research findings.

References

- Magera, M. J., Lacey, J. M., Casetta, B., & Rinaldo, P. (1999). Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry. Clinical chemistry, 45(9), 1517–1522.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

-

Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Retrieved from [Link]

- Li, S., Lu, Z., Jiao, L., Zhang, R., Hong, Y., Aa, J., & Wang, G. (2021). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis, 11(3), 332-339.

- Podskarbi, T., Gąsiorowska, J., & Matuszewski, W. (2018). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinical biochemistry, 59, 52–59.

-

Organomation. (2023, August 23). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

- Gicquere, A., Heudi, O., & Kretz, O. (2024).

- Singh, S., & Banerjee, R. (2011). Regulators of the transsulfuration pathway. The FEBS journal, 278(10), 1587–1595.

- Szczesny, B., Módis, K., & Szoleczky, P. (2018). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules, 8(2), 23.

- Mudd, S. H., Levy, H. L., & Skovby, F. (2001). Disorders of Transsulfuration. In The Metabolic and Molecular Bases of Inherited Disease (8th ed.). McGraw-Hill.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Koutmos, M., Kabil, O., Smith, J. L., & Banerjee, R. (2010). Structural basis for substrate activation and regulation by cystathionine beta-synthase (CBS) domains in cystathionine β-synthase.

- Valli, A., D'Amico, M., & Vesentini, S. (2021). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. International journal of molecular sciences, 22(16), 8887.

-

Wikipedia contributors. (2023, November 28). Transsulfuration pathway. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

- Itoh, T., & Hosoda, K. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules (Basel, Switzerland), 27(8), 2410.

- Koutmos, M., Kabil, O., & Smith, J. L. (2010). Structural basis for substrate activation and regulation by cystathionine β-synthase (CBS) domains in cystathionine β-synthase.

- Stipanuk, M. H. (1986). Role of the transsulfuration pathway and of gamma-cystathionase activity in the formation of cysteine and sulfate from methionine in rat hepatocytes. The Journal of nutrition, 116(6), 1031–1040.

-

Proteopedia. (2025, February 20). Cystathionine β-synthase. Retrieved from [Link]

- Conter, C., Favretto, F., Dominici, P., Martinez-Cruz, L. A., & Astegno, A. (2023). Key substrate recognition residues in the active site of cystathionine beta-synthase from Toxoplasma gondii. Proteins, 91(10), 1383–1393.

- Hvid, H., Grønbæk, H., & Thomsen, K. L. (2021). The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease. Journal of clinical medicine, 10(6), 1081.

Sources

- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 3. Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. lcms.cz [lcms.cz]

- 10. manuals.plus [manuals.plus]

- 11. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of the transsulfuration pathway and of gamma-cystathionase activity in the formation of cysteine and sulfate from methionine in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for substrate activation and regulation by cystathionine beta-synthase (CBS) domains in cystathionine β-synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D,L-Cystathionine-d4: Properties, Structure, and Application in Quantitative Bioanalysis

This technical guide provides a comprehensive overview of D,L-Cystathionine-d4, a deuterated internal standard crucial for accurate quantification of cystathionine in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structure, and, most critically, the practical application of this stable isotope-labeled compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methodologies. The insights provided herein are grounded in established scientific principles and field-proven experimental workflows, ensuring both technical accuracy and practical utility.

Introduction: The Significance of Stable Isotope-Labeled Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly in metabolomics and clinical diagnostics, the accuracy and precision of measurements are paramount. Biological matrices, such as plasma and tissue homogenates, are inherently complex, presenting significant challenges including matrix effects and variability in sample preparation. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mitigating these issues.[1] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties. This allows it to be distinguished from the endogenous analyte by a mass spectrometer while co-eluting during chromatography, thereby providing a reliable reference for quantification.[1]

This compound serves as an internal standard for the quantification of cystathionine, an intermediate in the biosynthesis of cysteine.[2] As a mixture of four stereoisomers (L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine), it is a suitable internal standard for the analysis of total cystathionine levels.[1][2]

Chemical Properties and Structure of this compound

This compound is the deuterium-labeled form of D,L-Cystathionine.[1] The deuterium atoms are typically located on the homocysteine moiety of the molecule.

Chemical Structure

The structure of D,L-Cystathionine consists of a cysteine and a homocysteine moiety linked by a thioether bond. In the deuterated form, four hydrogen atoms on the carbon chain of the homocysteine residue are replaced by deuterium.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4 | [2] |

| Synonyms | Allocystathionine-d4, Cystathionine-d4 | [2] |

| Molecular Formula | C₇H₁₀D₄N₂O₄S | [2][3] |

| Molecular Weight | 226.3 g/mol | [2][3] |

| CAS Number (Labeled) | 146764-57-0 | [1][3] |

| CAS Number (Unlabeled) | 535-34-2 | [3][4] |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in water | [2] |

| Storage | Store at room temperature, protected from light and moisture. | [3] |

Synthesis and Isotopic Labeling

The synthesis of deuterated amino acids can be achieved through various methods, including chemical synthesis and fermentation-based approaches.[5] Chemical synthesis often involves the use of deuterated reagents or solvents like D₂O or deuterated precursors.[5] One common strategy is the palladium-catalyzed H/D exchange, which can introduce deuterium atoms at specific positions in the molecule.[6] While the specific synthesis route for commercially available this compound may be proprietary, the general principle involves introducing deuterium into the homocysteine precursor before its condensation with serine to form the cystathionine backbone. The purity of the deuterated standard, particularly its isotopic enrichment (typically ≥99%), is a critical parameter for ensuring analytical accuracy.[2]

The Role of Cystathionine in Metabolism: The Transsulfuration Pathway

Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that converts methionine to cysteine.[7][8] This pathway is crucial for the regulation of homocysteine levels and the synthesis of cysteine, a precursor for the antioxidant glutathione.[7]

The metabolic pathway can be summarized as follows:

-

Methionine is converted to S-adenosylmethionine (SAM).

-

SAM donates a methyl group in various transmethylation reactions, yielding S-adenosylhomocysteine (SAH).

-

SAH is hydrolyzed to homocysteine .

-

Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine .

-

Cystathionine γ-lyase (CTH) then cleaves cystathionine to produce cysteine and α-ketobutyrate.[9]

The accurate measurement of cystathionine is important for diagnosing and monitoring certain inborn errors of metabolism, such as homocystinuria.[10]

Application in Quantitative Bioanalysis: A Step-by-Step LC-MS/MS Protocol

This compound is primarily used as an internal standard for the accurate quantification of cystathionine in biological samples by LC-MS/MS.[1][2] The following protocol provides a generalized workflow for the analysis of amino acids, including cystathionine, in human plasma.

Experimental Workflow Diagram

Detailed Experimental Protocol

This protocol is a composite of best practices for amino acid analysis and should be optimized for specific instrumentation and laboratory conditions.[11][12][13]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Human Plasma (collected in EDTA or heparin tubes)

-

Sulfosalicylic Acid (SSA) solution (e.g., 30% w/v) for protein precipitation

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Calibrators and Quality Control (QC) samples

2. Sample Preparation:

-

Thawing: Thaw plasma samples, calibrators, and QC samples on ice.

-

Aliquoting: Aliquot 100 µL of each sample, calibrator, and QC into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to each tube. The concentration should be chosen to be within the linear range of the assay.

-

Protein Precipitation: Add 10 µL of 30% SSA solution to each tube.[12][13] Vortex for 30 seconds.

-

Incubation: Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.[12][13]

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 5 minutes at 4°C.[12][13]

-

Supernatant Transfer and Dilution: Carefully transfer 50 µL of the clear supernatant to a new tube or a 96-well plate.[12] Dilute the supernatant with an appropriate mobile phase (e.g., 450 µL of mobile phase A) to minimize matrix effects and ensure compatibility with the LC system.[12]

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A mixed-mode or HILIC column suitable for the retention of polar analytes like amino acids.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase is typically used for retaining and separating a wide range of amino acids.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

-

MRM Transitions: Specific precursor-to-product ion transitions for both endogenous cystathionine and this compound need to be optimized. For example:

-

Cystathionine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) + 4 -> Product ion (m/z) + 4 (or another appropriate fragment)

-

-

Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and ion source settings for maximum signal intensity.

-

4. Data Analysis and Quantification:

-

Peak Integration: Integrate the chromatographic peaks for both the endogenous cystathionine and the this compound internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification: Determine the concentration of cystathionine in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and clinicians requiring accurate and reliable quantification of cystathionine in biological fluids. Its use as an internal standard in LC-MS/MS methodologies effectively compensates for analytical variability, ensuring the generation of high-quality data for metabolomic studies, disease biomarker discovery, and clinical diagnostics. This guide has provided a comprehensive overview of its chemical properties, metabolic significance, and a detailed, practical protocol for its application, empowering scientists to confidently incorporate this critical reagent into their analytical workflows.

References

-

Shimadzu Scientific Instruments. Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. [Link]

-

Tech Launch Arizona. Methods for Practical Synthesis of Deuterated Amino Acids. [Link]

-

Kožich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 436, 27-33. [Link]

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

-

NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

-

Chromatography Online. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. [Link]

-

Wang, C., et al. (2022). Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange. Organic Letters, 24(45), 8345–8349. [Link]

-

ResearchGate. The LC-MS/MS chromatograms. Signal of 3,3-2 H-cystathionine. [Link]

-

Kanehisa Laboratories. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway. [Link]

-

National Center for Biotechnology Information. PubChem Pathway: Methionine Metabolism. [Link]

-

MDPI. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. [Link]

-

Krijt, J., et al. (2013). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of Chromatography B, 911, 134-138. [Link]

-

Agilent Technologies. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. [Link]

-

Royal Society of Chemistry. (2016). Asymmetric synthesis of α-deuterated α-amino acids. [Link]

-

ResearchGate. Methionine-cysteine metabolic pathways. [Link]

-

Blomquist, A. T., et al. (1966). Synthesis of highly deuterated amino acids. Proceedings of the National Academy of Sciences, 55(4), 744-748. [Link]

-

Semantic Scholar. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. [Link]

-

N'JOY Biochemistry. (2022). 13: Metabolism of Methionine & Cysteine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 595, 2-Azaniumyl-3-((2-Azaniumyl-2-Carboxylatoethyl)Disulfanyl)Propanoate. [Link]

-

Golm Metabolome Database. Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. isotope.com [isotope.com]

- 4. GMD - Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine - InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) [gmd.mpimp-golm.mpg.de]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Synthesis and Isotopic Purity Analysis of D,L-Cystathionine-d4

Introduction: The Role and Application of Labeled Cystathionine

D,L-Cystathionine is a crucial non-proteinogenic amino acid that serves as a key intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis.[1][2] This pathway is fundamental for regulating levels of homocysteine, producing the antioxidant glutathione, and generating other vital sulfur-containing metabolites.[3] Given its central metabolic role, the accurate quantification of cystathionine in biological fluids is essential for clinical diagnostics and metabolic research, particularly in studying conditions linked to hyperhomocysteinemia.[4]

Stable isotope-labeled compounds are indispensable tools in modern quantitative analysis, particularly for mass spectrometry-based techniques. D,L-Cystathionine-d4 is designed to serve as an ideal internal standard for the quantification of endogenous cystathionine.[5] By introducing a known quantity of the deuterated standard into a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements. The four-dalton mass shift ensures that the signal from the internal standard is clearly resolved from the unlabeled analyte, preventing isotopic interference.

This guide provides a comprehensive overview of a robust chemical synthesis for this compound and details the rigorous analytical methodologies required to validate its isotopic and chemical purity, ensuring its suitability as a reliable standard for demanding research and clinical applications.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively achieved through a convergent approach involving the condensation of two key precursors: a deuterated homocysteine moiety and a reactive serine derivative. This strategy provides precise control over the incorporation of the deuterium labels.

Retrosynthetic Analysis

Our strategy hinges on the formation of a thioether bond between D,L-homocysteine and a suitable 3-carbon amino acid synthon. To achieve the desired "d4" labeling, we will synthesize D,L-homocysteine-2,3,3,4-d4 and react it with a non-deuterated, reactive L-serine derivative, such as (S)-2-amino-3-chloropropanoic acid. This approach confines the deuterium labels to the homocysteine portion of the final molecule. The use of racemic (D,L) deuterated homocysteine ensures the production of the this compound mixture, which is often suitable for use as an internal standard for the quantification of the naturally occurring L-isomer.

Causality Behind Experimental Choices

-

Deuteration via H/D Exchange: The synthesis of the key D,L-homocysteine-d4 precursor can be achieved by subjecting L-methionine to strong deuterated acid (e.g., DCl in D₂O) under reflux conditions. This process facilitates the exchange of the protons at the α and β positions with deuterium.[6] This method is cost-effective as it uses D₂O as the deuterium source and directly converts a readily available starting material. The harsh conditions also induce racemization at the α-carbon, which is acceptable for producing a D,L-labeled standard.[6] The subsequent demethylation of the deuterated methionine derivative yields the required D,L-homocysteine-d4.[7]

-

Condensation Reaction: The condensation of the resulting D- and L-homocysteine-d4 with (S)-2-amino-3-chloropropanoic acid hydrochloride under alkaline conditions is a well-established method for forming the cystathionine backbone.[7][8] The basic medium deprotonates the thiol group of homocysteine, forming a highly nucleophilic thiolate that readily displaces the chloride from the serine derivative in an Sₙ2 reaction.

Workflow Visualization: Synthesis of this compound

Caption: Synthetic workflow for this compound production.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol: Synthesis of D,L-Homocysteine-d4 from L-Methionine

-

H/D Exchange: To a sealed, heavy-walled reaction vessel, add L-Methionine (1.0 eq). Add a solution of 35% DCl in D₂O. Heat the mixture under reflux for 48-72 hours. The progress can be monitored by ¹H NMR by observing the disappearance of the α- and β-proton signals.

-

Solvent Removal: After cooling, remove the solvent under reduced pressure. Re-dissolve the residue in D₂O and evaporate again to remove any residual DCl. Repeat this step twice.

-

Demethylation: The resulting D,L-Methionine-d4 is then demethylated to D,L-Homocysteine-d4 using a standard procedure, such as reaction with a strong acid in the presence of a thiol scavenger. A detailed method can be adapted from Shiraiwa et al. (2002).[7]

-

Isolation: The crude D,L-Homocysteine-d4 is isolated and can be purified by recrystallization before use in the next step.

Protocol: Condensation to form this compound

-

Reaction Setup: Dissolve D,L-Homocysteine-d4 (1.0 eq) and (S)-2-amino-3-chloropropanoic acid hydrochloride (1.1 eq) in deionized water.

-

pH Adjustment: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 2M) to raise the pH to 10-11, ensuring the thiol group is deprotonated.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Neutralization and Isolation: Upon completion, carefully neutralize the reaction mixture to pH ~6-7 with HCl. The product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration. Further purify the this compound by ion-exchange chromatography to remove unreacted starting materials and salt byproducts.

Isotopic and Chemical Purity Assessment

A rigorous validation of both isotopic enrichment and chemical purity is paramount for an internal standard. This is a self-validating system where orthogonal analytical techniques confirm the molecular integrity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining isotopic purity. It allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).[9]

Protocol for LC-HRMS Analysis:

-

Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of ~1 µg/mL.

-

Chromatography: Inject the sample onto a liquid chromatography system, typically using a reverse-phase or HILIC column, to separate the analyte from any chemical impurities.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in positive ion mode. Acquire full scan data over a relevant m/z range (e.g., m/z 200-250).

-

Data Analysis: Extract the ion chromatograms for the expected masses of the isotopologues (d0 to d4). Integrate the area under the curve for each isotopologue peak.

Data Interpretation:

The isotopic enrichment is determined by comparing the relative abundance of the d4 species to the less-deuterated species (d0, d1, d2, d3). The percentage of each isotopologue is calculated from its peak area relative to the total peak area of all isotopologues. For a deuterated API, purity assessment must include the quantification of these isotopologues.[10]

| Isotopologue | Theoretical Mass (Monoisotopic) | Expected Abundance | Hypothetical Result |

| D,L-Cystathionine-d0 | 222.0674 | < 0.1% | 0.2% |

| D,L-Cystathionine-d1 | 223.0737 | < 0.5% | 0.4% |

| D,L-Cystathionine-d2 | 224.0800 | < 1.0% | 0.9% |

| D,L-Cystathionine-d3 | 225.0862 | < 2.0% | 1.5% |

| This compound | 226.0925 | > 97% | 97.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary information, confirming the location of the deuterium labels and assessing chemical purity.

-

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the successful incorporation of deuterium at specific positions is confirmed by the attenuation or complete disappearance of the corresponding proton signals.[11] This provides direct evidence of the labeling site.

-

²H NMR (Deuterium) Spectroscopy: This technique directly detects the deuterium nuclei.[12] It provides a clean spectrum showing signals only from the deuterated positions. The relative integration of these signals can be used to confirm the distribution of deuterium within the molecule, although quantification requires careful experimental setup.[12][13]

Workflow Visualization: Isotopic Purity Analysisdot

Sources

- 1. Cystathionine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. almacgroup.com [almacgroup.com]

- 10. isotope.com [isotope.com]

- 11. studymind.co.uk [studymind.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

A Technical Guide to Understanding Cystathionine Metabolism with Stable Isotopes

Introduction to Cystathionine Metabolism

The Transsulfuration Pathway: A Central Hub of Sulfur Amino Acid Metabolism

The transsulfuration pathway is a critical metabolic route that facilitates the transfer of sulfur from methionine to cysteine.[1] This pathway is central to sulfur-containing amino acid metabolism and redox regulation within cells.[1] In mammals, this is the only pathway for the biosynthesis of cysteine and involves the conversion of homocysteine to cysteine via the intermediate, cystathionine.[1][2] The transsulfuration pathway plays a crucial role in maintaining optimal cellular function through the generation of several sulfur-containing metabolites, including cysteine, glutathione (GSH), and the gaseous signaling molecule hydrogen sulfide (H₂S).[1]

Key Enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE)

Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes regulate the transsulfuration pathway:[1]

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the initial and rate-limiting step, which is the condensation of serine and homocysteine to form cystathionine.[3][4] CBS is unique in that it also contains a heme cofactor.[4]

-

Cystathionine γ-lyase (CSE): CSE, also known as cystathionase, is responsible for the second step in the pathway, which involves the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[2] CSE is also a significant source of endogenous hydrogen sulfide (H₂S), a gasotransmitter with various physiological roles.[5]

Physiological and Pathophysiological Significance

Precise regulation of the transsulfuration pathway is vital for cellular health. Disruptions in this pathway are implicated in a variety of human diseases.[1] For instance, inherited deficiencies in CBS activity lead to homocystinuria, the most common disorder of sulfur metabolism.[6] Dysregulation of cystathionine metabolism has also been linked to cardiovascular dysfunction, Huntington's disease, and age-related cognitive decline.[1][7] Furthermore, the products of this pathway, cysteine and H₂S, are involved in numerous cellular processes, including redox homeostasis, neurotrophin signaling, and vascular tone regulation.[5][7]

The Need for Dynamic Measurement: Why Endpoint Analysis is Insufficient

Traditional metabolomics approaches that measure static metabolite levels provide a snapshot of the metabolic state but do not capture the dynamic nature of metabolic pathways. To truly understand how cells utilize and transform sulfur-containing amino acids, it is essential to measure metabolic flux—the rate of turnover of molecules through a pathway. Stable isotope tracing is a powerful technique that allows researchers to track the movement of atoms through metabolic networks, providing a quantitative measure of pathway activity.[8][9]

Principles of Stable Isotope Tracing in Metabolic Research

What are Stable Isotopes and Why Use Them?

Stable isotopes are non-radioactive atoms that contain an extra neutron, giving them a higher mass than the more common isotope.[10] For example, carbon-13 (¹³C) has six protons and seven neutrons, making it one Dalton heavier than the more abundant carbon-12 (¹²C).[10] Because they are non-radioactive, stable isotopes are safe to use in a wide range of experimental systems, from cell culture to human studies.[9] By introducing a nutrient or substrate labeled with a stable isotope into a biological system, researchers can trace the path of the labeled atoms as they are incorporated into various metabolites.[11]

The Concept of Isotopic Enrichment and Flux Analysis

When a stable isotope-labeled substrate is introduced into a biological system, the labeled atoms are incorporated into downstream metabolites.[11] This leads to an increase in the proportion of the labeled isotopologue of a particular metabolite, a measure known as isotopic enrichment. By measuring the rate of change in isotopic enrichment over time, it is possible to quantify the rate of metabolic flux through a pathway.[8]

Common Tracers for Studying Amino Acid Metabolism

To study the transsulfuration pathway, several stable isotope-labeled amino acids can be used as tracers. The choice of tracer depends on the specific aspect of the pathway being investigated. For example:

-

[U-¹³C]-Methionine: A uniformly labeled methionine tracer, where all carbon atoms are ¹³C, can be used to trace the carbon backbone of methionine as it is converted to homocysteine and subsequently to cystathionine and cysteine.

-

[¹⁵N]-Serine: This tracer can be used to follow the nitrogen atom from serine as it is incorporated into cystathionine.

-

³⁴S-Methionine: A tracer labeled with the stable isotope of sulfur, ³⁴S, allows for the direct tracking of the sulfur atom as it is transferred from methionine to cysteine.

Steady-State vs. Non-Steady-State Labeling

Stable isotope tracing experiments can be performed under steady-state or non-steady-state conditions. In a steady-state experiment, the system is allowed to reach isotopic equilibrium, where the isotopic enrichment of metabolites is no longer changing over time.[10] This allows for the determination of relative pathway activities. In non-steady-state experiments, samples are collected at multiple time points as the label is incorporated, providing information about the kinetics of the labeling process.

Experimental Design: A Step-by-Step Approach

Defining the Research Question and Hypothesis

The first step in any stable isotope tracing experiment is to clearly define the research question. For example, one might ask: "How does the flux through the transsulfuration pathway change in response to oxidative stress?" or "What is the contribution of the transsulfuration pathway to glutathione synthesis in a specific cancer cell line?" A clear hypothesis will guide the experimental design, including the choice of model system, tracer, and analytical methods.

Choosing the Right Isotope Tracer and Labeling Strategy

The selection of the appropriate stable isotope tracer is critical for a successful experiment. As discussed in section 2.3, the choice of tracer will depend on the specific metabolic question being addressed. The labeling strategy, including the concentration of the tracer and the duration of the labeling period, will also need to be optimized for the specific experimental system.

Cell culture is a widely used model system for stable isotope tracing studies due to the ease of manipulating the extracellular environment.[12] A typical in vitro labeling experiment involves replacing the standard culture medium with a medium containing the stable isotope-labeled tracer.

In vivo stable isotope tracing studies are more complex than in vitro experiments but provide a more physiologically relevant view of metabolism.[9] In animal studies, the labeled tracer is typically administered through the diet or via infusion.

Detailed Experimental Protocol: In Vitro Stable Isotope Labeling of Cultured Cells

This protocol provides a general framework for a stable isotope tracing experiment in cultured mammalian cells.[12][13]

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

-

Preparation of Isotope-Enriched Media: Prepare custom media by supplementing base media lacking the amino acid of interest with the desired stable isotope-labeled tracer.

-

Labeling Time Course Determination: To determine the appropriate labeling time, perform a time-course experiment, collecting samples at multiple time points after the addition of the labeled media.

-

Cell Harvesting and Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

-

Quench metabolism by adding a cold extraction solvent, such as 80% methanol.

-

Scrape the cells and collect the cell extract.

-

Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.

-

Quality Control and Validation

To ensure the reliability of the data, it is important to include appropriate quality control measures. This includes monitoring cell viability and growth during the labeling period and ensuring that the cells reach an isotopic steady state if required for the analysis.

Sample Analysis: Mass Spectrometry-Based Techniques

Introduction to Mass Spectrometry for Metabolomics

Mass spectrometry (MS) is the primary analytical technique used for stable isotope tracing studies.[14] MS instruments measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of labeled and unlabeled isotopologues of a metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of amino acids and other small molecules involved in central carbon metabolism.[14]

Many amino acids are not volatile enough for GC analysis and therefore require a chemical derivatization step to increase their volatility.[15] A common derivatization method for amino acids is silylation, which replaces active hydrogens with a nonpolar silyl group.

A typical GC-MS workflow for amino acid analysis involves:[11]

-

Sample Derivatization: The dried metabolite extract is derivatized to make the amino acids volatile.

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where the different amino acids are separated based on their boiling points and interactions with the GC column.

-

MS Detection: As the separated compounds elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for metabolomics analysis and is particularly well-suited for the analysis of complex biological samples.[16]

LC-MS/MS offers several advantages over GC-MS, including the ability to analyze a wider range of compounds without the need for derivatization and higher sensitivity and specificity.[17]

An LC-MS/MS method for the analysis of cystathionine and other metabolites in the transsulfuration pathway typically involves:[17][18]

-

Sample Preparation: A simple protein precipitation step is often sufficient to prepare the sample for analysis.[16]

-

LC Separation: The sample is injected into the liquid chromatograph, and the metabolites are separated on a C18 or mixed-mode column.

-

MS/MS Detection: The separated metabolites are ionized and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Data Analysis and Interpretation

Calculating Isotopic Enrichment

The raw data from the mass spectrometer consists of the intensities of the different mass isotopologues for each metabolite. From this data, the isotopic enrichment can be calculated as the fraction of the metabolite that is labeled with the stable isotope.

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique for determining the synthesis and turnover of biological polymers.[19] MIDA uses the distribution of mass isotopomers in a polymer to calculate the isotopic enrichment of the precursor pool from which it was synthesized.[19][20]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method that uses stable isotope labeling data to quantify the rates of all reactions in a metabolic network.[8] MFA involves the development of a metabolic model and the use of specialized software to fit the model to the experimental data.

Common Pitfalls and How to Avoid Them

-

Incomplete Isotopic Steady State: If a steady-state analysis is being performed, it is crucial to ensure that the system has reached isotopic equilibrium.

-

Metabolite Degradation: Proper sample handling and storage are essential to prevent the degradation of metabolites.

-

Incorrect Data Normalization: It is important to normalize the data to account for variations in sample amount and instrument response.

Case Study: Tracing Methionine to Cysteine via the Transsulfuration Pathway

A hypothetical case study could involve treating a cancer cell line with a drug that is known to induce oxidative stress. To investigate the effect of this drug on the transsulfuration pathway, the cells could be cultured in the presence of [U-¹³C]-methionine. By measuring the incorporation of ¹³C into homocysteine, cystathionine, and cysteine, it would be possible to determine if the drug alters the flux through the pathway. Furthermore, by tracing the label into glutathione, the contribution of the transsulfuration pathway to the synthesis of this important antioxidant could be quantified.

Conclusion and Future Directions

Stable isotope tracing is an indispensable tool for understanding the dynamic regulation of metabolic pathways such as the transsulfuration pathway. As analytical technologies continue to improve, it will become possible to perform increasingly sophisticated tracing experiments, providing deeper insights into the role of cystathionine metabolism in health and disease. Future studies may focus on combining stable isotope tracing with other "omics" technologies to obtain a more comprehensive view of cellular metabolism.

Visualization & Formatting

Data Presentation

Table 1: Properties of Common Stable Isotopes for Metabolic Tracing

| Isotope | Natural Abundance (%) | Mass Difference (Da) | Common Labeled Precursors |

| ¹³C | 1.1 | +1 | [U-¹³C]-Glucose, [U-¹³C]-Glutamine, [U-¹³C]-Methionine |

| ¹⁵N | 0.37 | +1 | [¹⁵N₂]-Glutamine, [¹⁵N]-Serine |

| ²H (D) | 0.015 | +1 | Deuterated water (D₂O), Deuterated amino acids |

| ³⁴S | 4.21 | +2 | [³⁴S]-Methionine |

Experimental Protocols

Detailed Protocol: Metabolite Extraction from Adherent Mammalian Cells

-

Preparation: Prepare quenching/extraction solution (80% Methanol, 20% Water) and store at -80°C. Prepare wash solution (ice-cold 0.9% NaCl).

-

Media Removal: Aspirate the culture medium from the plate.

-

Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution.

-

Metabolic Quenching: Add 1 mL of -80°C quenching/extraction solution to the plate.

-

Cell Lysis and Scraping: Place the plate on a bed of dry ice. Use a cell scraper to scrape the cells into the extraction solution.

-

Collection: Transfer the cell lysate/extraction solution mixture to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extract at -80°C until analysis.

Mandatory Visualization

Caption: The Transsulfuration Pathway.

Caption: Experimental Workflow for Stable Isotope Tracing.

References

-

Cystathionine beta synthase - Wikipedia. [Link]

-

Transsulfuration Pathway. [Link]

-

Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2019). Regulators of the transsulfuration pathway. British journal of pharmacology, 176(4), 583–593. [Link]

-

Kamphorst, J. J., et al. (2014). Stable isotope tracing reveals substantial contribution of protein scavenging to amino acid pools in cancer cells. Cancer & metabolism, 2(1), 21. [Link]

-

Cystathionine β-synthase - Proteopedia, life in 3D. [Link]

-

CTH - cystathionine gamma-lyase - WikiGenes. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences of the United States of America, 108(42), 17487–17492. [Link]

-

Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. [Video]. YouTube. [Link]

-

Cystathionine gamma-lyase - Wikipedia. [Link]

-

Liu, X., et al. (2020). Quantification and Tracing of Stable Isotope into Cysteine and Glutathione. In Methods in molecular biology (Clifton, N.J.) (Vol. 2088, pp. 131–141). [Link]

-

Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules (Basel, Switzerland), 26(6), 1713. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American journal of physiology, 263(5 Pt 1), E988–E1001. [Link]

-

Lorkiewicz, P. K., & Zheng, J. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1641, 13–22. [Link]

-

Transsulfuration pathway - Wikipedia. [Link]

-

Miles, E. W., & Kraus, J. P. (2004). Reaction mechanism and regulation of cystathionine beta-synthase. The Journal of biological chemistry, 279(29), 29871–29874. [Link]

-

Stabler, S. P., et al. (2013). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 102–108. [Link]

-

Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 43, 85–92. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146–E1170. [Link]

-

Meier, J. C., et al. (2001). Structure of human cystathionine β-synthase: a unique pyridoxal 5′-phosphate-dependent heme protein. The EMBO journal, 20(15), 3910–3916. [Link]

-

McCullagh, J. Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. [Link]

-

UC Davis Stable Isotope Facility. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

-

Basant, A., et al. (2015). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical chemistry, 87(18), 9286–9293. [Link]

-

Ito, T., et al. (2018). Cystathionine-β-lyase is involved in d-amino acid metabolism. Bioscience reports, 38(2), BSR20180231. [Link]

-

Paul, B. D., et al. (2021). Cystathionine γ-lyase is a major regulator of cognitive function through neurotrophin signaling and neurogenesis. Proceedings of the National Academy of Sciences of the United States of America, 118(29), e2025816118. [Link]

-

Durante, L., et al. (2020). Effects of fixatives on stable isotopes of fish muscle tissue: implications for trophic studies on preserved specimens. [Link]

-

Byers, C. E., et al. (2020). Cystathionine γ-lyase promotes estrogen-stimulated uterine artery blood flow via glutathione homeostasis. Redox biology, 37, 101732. [Link]

-

Krijt, J., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica chimica acta; international journal of clinical chemistry, 437, 137–142. [Link]

-

Schwaiger, B. J., et al. (2022). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of mass spectrometry : JMS, 57(1), e4798. [Link]

-

Testai, L., et al. (2016). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. International journal of molecular sciences, 17(12), 2095. [Link]

-

Kun, A. D., et al. (2022). PyMIDA: A Graphical User Interface for Mass Isotopomer Distribution Analysis. Analytical chemistry, 94(5), 2261–2265. [Link]

-

McCue, M. (2021, October 8). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. [Video]. YouTube. [Link]

-

Koutmos, M., et al. (2013). Structural basis of regulation and oligomerization of human cystathionine β-synthase, the central enzyme of transsulfuration. Proceedings of the National Academy of Sciences of the United States of America, 110(39), E3691–E3700. [Link]

-

Nocon, J., et al. (2007). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. [Link]

-

Agilent. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. [Link]

-

Schematic diagram showing transsulfuration pathway. SAM: S-Adenosyl-... - ResearchGate. [Link]

-

Sokolová, J., et al. (2011). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: Potential use in diagnosis of CBS deficiency. Journal of inherited metabolic disease, 34(1), 49–55. [Link]

-

Aydin, M., & Oztug, M. (2022). Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. Journal of the American Society for Mass Spectrometry, 33(3), 441–448. [Link]

-

Gottschalk, S., et al. (n.d.). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. ISMRM. [Link]

-

Phiri, H. T., et al. (2014). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry, 5, 1070-1079. [Link]

-

Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular bioSystems, 12(5), 1591–1598. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. Semantic Scholar. [Link]

Sources

- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pathwaymap.com [pathwaymap.com]

- 3. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 4. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystathionine γ-lyase promotes estrogen-stimulated uterine artery blood flow via glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pnas.org [pnas.org]

- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

The Gold Standard for Precision: A Technical Guide to D,L-Cystathionine-d4 in Clinical Research

This guide provides an in-depth technical overview of the application of D,L-Cystathionine-d4 in clinical research, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodologies, ensuring a deep and actionable understanding of its use as a critical tool in the precise quantification of cystathionine.

Introduction: The Clinical Significance of Cystathionine

Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that connects methionine metabolism to the synthesis of cysteine.[1][2] This pathway is central to numerous physiological processes, including the regulation of homocysteine levels, the production of the major intracellular antioxidant glutathione, and the generation of other sulfur-containing molecules.[2]

Dysregulation of the transsulfuration pathway, and consequently altered cystathionine levels, is implicated in a range of clinical conditions:

-

Homocystinuria: A group of inherited metabolic disorders characterized by the accumulation of homocysteine.[3] In classical homocystinuria, caused by a deficiency of the enzyme cystathionine β-synthase (CBS), plasma cystathionine levels are markedly decreased.[4][5]

-

Cardiovascular Diseases: Elevated homocysteine is an independent risk factor for cardiovascular disease, and the transsulfuration pathway is a primary route for its clearance.[6]

-

Neurological Disorders: Aberrant sulfur amino acid metabolism has been linked to various neurological and psychiatric conditions.[3]

-

Kidney Disease: Renal dysfunction can lead to the accumulation of cystathionine.[7]

Given its central role in metabolism and its association with various pathologies, the accurate quantification of cystathionine in biological matrices is of paramount importance in clinical research. This allows for the investigation of disease mechanisms, the identification of potential biomarkers, and the monitoring of therapeutic interventions.

The Principle of Stable Isotope Dilution Mass Spectrometry

The "gold standard" for the quantification of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID).[8] This technique offers unparalleled specificity and accuracy.

The core principle of SID involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest—in this case, this compound—to the sample at the earliest stage of preparation.[9] This labeled compound, often referred to as the internal standard (IS), is chemically identical to the endogenous analyte (cystathionine) but has a different mass due to the incorporation of heavy isotopes (deuterium).

Why this compound is the Ideal Internal Standard:

-

Co-elution: The deuterated standard co-elutes with the native analyte during chromatography, meaning they experience the same chromatographic conditions.

-

Identical Ionization Efficiency: Both the analyte and the internal standard exhibit the same behavior in the mass spectrometer's ion source, ensuring that any variations in ionization are accounted for.

-

Correction for Matrix Effects and Sample Loss: Any loss of analyte during sample preparation or signal suppression/enhancement in the mass spectrometer (matrix effects) will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to a highly accurate and precise measurement.[9]

Quantification of Cystathionine in Biological Samples: A Step-by-Step Workflow

This section details a robust and validated workflow for the quantification of cystathionine in human plasma and dried blood spots (DBS) using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract cystathionine from the biological matrix while removing interfering substances, primarily proteins.[10]

For Plasma Samples:

-

Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Addition of Internal Standard: Add a known amount of this compound working solution (e.g., 10 µL of a 10 µg/mL solution in water) to each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid. The organic solvent denatures and precipitates the proteins. The acidic condition helps in the protonation of the analytes for better ionization in the mass spectrometer.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

For Dried Blood Spot (DBS) Samples:

-

Punching: Punch a 3-mm disc from the center of the dried blood spot into a well of a 96-well plate.[7]

-

Addition of Extraction Solution: Add 100 µL of an extraction solution containing the this compound internal standard. A typical extraction solution is methanol/water (80:20, v/v) with 0.1% formic acid.

-

Elution: Agitate the plate on a shaker for 30 minutes to ensure complete elution of the analytes from the filter paper.

-

Supernatant Transfer: After elution, transfer the supernatant to a new plate for analysis. Some protocols may include a centrifugation step to pellet any paper debris.

LC-MS/MS Analysis

The prepared samples are then analyzed by liquid chromatography-tandem mass spectrometry.

| Parameter | Recommended Condition | Rationale |

| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of polar amino acids. |

| Mobile Phase A | Water with 0.1% formic acid | The aqueous phase for the gradient elution. Formic acid aids in protonation. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic phase for eluting the analytes from the column. |

| Gradient Elution | A typical gradient would start with a low percentage of mobile phase B (e.g., 2%), hold for a minute, then ramp up to a high percentage (e.g., 95%) to elute the analytes, followed by re-equilibration. | Allows for the separation of cystathionine from other endogenous compounds. |

| Flow Rate | 0.3 mL/min | A standard flow rate for this column dimension. |

| Injection Volume | 5-10 µL | A typical injection volume for LC-MS/MS analysis. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Cystathionine contains amine groups that are readily protonated. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[7] |

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cystathionine | 223.1 | 134.1 | 15 |

| This compound | 227.1 | 138.1 | 15 |

Note: The exact collision energies may need to be optimized for the specific mass spectrometer being used. The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. The +4 Da mass shift in both the precursor and product ions for this compound confirms the stability of the deuterium labels during fragmentation.

Data Analysis and Quantification

The concentration of cystathionine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of a series of calibrators with known concentrations of cystathionine against their respective concentrations. The concentration of cystathionine in the unknown samples is then interpolated from this calibration curve.

Method Validation: Ensuring Trustworthy Results

A robust and reliable analytical method is self-validating. The following parameters should be assessed to ensure the method is fit for its intended purpose in a clinical research setting:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

-

Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve with at least five non-zero calibrators should be prepared, and the coefficient of determination (r²) should be >0.99.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound significantly mitigates matrix effects.[9]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Clinical Applications and Expected Values

The quantification of cystathionine using this compound has significant applications in the study and management of various metabolic disorders.

| Condition | Typical Plasma Cystathionine Levels |

| Healthy Individuals | 0.1 - 0.4 µmol/L |

| Classical Homocystinuria (CBS deficiency) | Markedly decreased or undetectable |

Note: Reference ranges can vary between laboratories and populations. It is essential for each laboratory to establish its own reference intervals.

In patients with CBS deficiency, the measurement of cystathionine is a key diagnostic marker.[5] Furthermore, monitoring cystathionine levels can be valuable in assessing the biochemical response to treatment, such as a protein-restricted diet or supplementation with vitamin B6.[11]

The Transsulfuration Pathway: A Closer Look

The transsulfuration pathway is a two-step enzymatic process that converts homocysteine to cysteine.[12]

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[12] This is the first and rate-limiting step of the pathway.

-

Cystathionase (CTH) or Cystathionine γ-lyase: This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[12]

The activity of these enzymes is crucial for maintaining homocysteine homeostasis and providing the cysteine necessary for glutathione synthesis.

Conclusion: The Indispensable Role of this compound

This compound is an essential tool for any clinical research laboratory investigating sulfur amino acid metabolism. Its use as an internal standard in LC-MS/MS-based assays provides the accuracy and precision required for reliable diagnostic and research applications. By enabling the robust quantification of cystathionine, this compound plays a critical role in advancing our understanding of the pathophysiology of numerous diseases and in the development of novel therapeutic strategies.

References

- LC-MS Sample Preparation: Techniques & Challenges. (n.d.).

- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (n.d.). Retrieved from a technical note on amino acid analysis.

- Magera, M. J., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria.

- A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. (2023). Molecules, 28(10), 4123.